3-(2'-Methylpiperidino)propyl p-phenethyloxybenzoate
Description
3-(2'-Methylpiperidino)propyl p-phenethyloxybenzoate is a synthetic ester compound characterized by a benzoate core substituted with a phenethyloxy group at the para position. The molecule also contains a 3-(2'-methylpiperidino)propyl chain, which confers distinct physicochemical and pharmacological properties.
Properties
CAS No. |
64050-39-1 |
|---|---|
Molecular Formula |
C24H31NO3 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
3-(2-methylpiperidin-1-yl)propyl 4-(2-phenylethoxy)benzoate |
InChI |
InChI=1S/C24H31NO3/c1-20-8-5-6-16-25(20)17-7-18-28-24(26)22-11-13-23(14-12-22)27-19-15-21-9-3-2-4-10-21/h2-4,9-14,20H,5-8,15-19H2,1H3 |
InChI Key |
QNLGJZLZHRDTBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OCCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-Methylpiperidino)propyl p-phenethyloxybenzoate typically involves the esterification of benzoic acid derivatives with appropriate alcohols in the presence of acid catalysts. The reaction conditions often include:
Reagents: Benzoic acid derivatives, 2-methylpiperidine, and phenethyloxy alcohol.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Organic solvents like dichloromethane or toluene.
Temperature: The reaction is usually carried out at elevated temperatures (around 60-80°C) to facilitate esterification.
Industrial Production Methods
In industrial settings, the production of 3-(2’-Methylpiperidino)propyl p-phenethyloxybenzoate may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(2’-Methylpiperidino)propyl p-phenethyloxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or ester derivatives.
Scientific Research Applications
3-(2’-Methylpiperidino)propyl p-phenethyloxybenzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2’-Methylpiperidino)propyl p-phenethyloxybenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
- Substituent Effects : The phenethyloxy group in the target compound introduces a larger, more lipophilic aromatic moiety compared to cyclohexyloxy, isobutoxy, or benzyloxy groups. This likely enhances membrane permeability but reduces aqueous solubility.
- Toxicity: The isobutoxy derivative exhibits significant acute toxicity (LD50: 32 mg/kg intravenous in mice), suggesting that smaller alkoxy groups may potentiate adverse effects .
- Applications : Dichloro-substituted analogs (e.g., Piperalin) are used as pesticides, while cyclohexyloxy and benzyloxy derivatives are intermediates in pharmaceutical synthesis .
Physicochemical Property Analysis
Table 2: Comparative Physicochemical Data
Notes:
- Synthesis: All analogs are synthesized via esterification reactions between substituted benzoic acids and 3-(2'-methylpiperidino)propyl chloride, highlighting the versatility of this intermediate .
- Thermal Stability: Decomposition of these compounds releases toxic NOx fumes, necessitating careful handling during manufacturing .
Table 3: Toxicity and Bioactivity Comparisons
Critical Insights :
- Phenethyl Group : The phenethyloxy substituent may enhance binding to neurological targets, analogous to psychoactive phenethylamine derivatives .
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